N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine
Description
N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
CAS No. |
61939-94-4 |
|---|---|
Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N-prop-2-ynyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-2-7-17(12-15-5-6-16-12)11-8-9(13)3-4-10(11)14/h1,3-4,8H,5-7H2,(H,15,16) |
InChI Key |
REOFYMJMVAGWJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=C(C=CC(=C1)Cl)Cl)C2=NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through an alkylation reaction using propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where imidazole derivatives are effective.
Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine
- N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-1H-imidazol-2-amine
Uniqueness
N-(2,5-Dichlorophenyl)-N-(prop-2-yn-1-yl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the specific positioning of the dichlorophenyl and prop-2-yn-1-yl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
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